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Compound of Interest

Compound Name: Boc-L-methioninol

Cat. No.: B1278759

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Boc-L-
methioninol, a valuable chiral building block in peptide synthesis and drug development. The
synthesis is a two-step process commencing with the protection of the amino group of L-
methionine with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic
acid moiety to a primary alcohol. This guide details the experimental protocols for these key
transformations, presents quantitative data in a structured format, and includes diagrams to
illustrate the reaction pathway and experimental workflow.

Introduction

Boc-L-methioninol is a crucial intermediate in the synthesis of various pharmaceuticals and
complex organic molecules. The presence of the Boc protecting group allows for selective
reactions at other functional groups, while the primary alcohol provides a handle for further
synthetic modifications. The stereochemistry of the L-methionine precursor is retained
throughout the synthesis, ensuring the production of the enantiomerically pure product, which
is often critical for biological activity.

Synthetic Pathway

The overall synthetic route from L-methionine to Boc-L-methioninol involves two primary

steps:
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e Boc Protection: The amino group of L-methionine is protected using di-tert-butyl dicarbonate
(Boc)20 under basic conditions to yield N-Boc-L-methionine.

e Reduction: The carboxylic acid of N-Boc-L-methionine is selectively reduced to a primary
alcohol to give Boc-L-methioninol. Several reducing agents can be employed for this
transformation, with sodium borohydride in combination with an activating agent being a
common and effective method.

The following diagram illustrates the overall synthetic pathway:

(Boc)20, NaOH 1. Ethyl Chloroformate, EtsN
L-Methionine Acetonitrle/Water [ Boc-L-methionine 2. NaBHs, Hz0 >[Boc-L-methioninoD

Click to download full resolution via product page

Diagram 1: Synthesis of Boc-L-methioninol from L-methionine.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of Boc-L-
methioninol.

Step 1: Synthesis of N-Boc-L-methionine

This protocol is adapted from a standard procedure for the Boc-protection of amino acids.[1]
Materials:

L-Methionine

Di-tert-butyl dicarbonate ((Boc)20)

Sodium hydroxide (NaOH)

Acetonitrile

Water
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Dichloromethane

1 N Hydrochloric acid (HCI)

Saturated sodium chloride solution

Anhydrous sodium sulfate

Procedure:

In a round-bottom flask, dissolve L-methionine in a 1:1 mixture of water and acetonitrile.
Add sodium hydroxide to the solution.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add di-tert-butyl dicarbonate to the cooled solution.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Remove the acetonitrile by rotary evaporation.

Adjust the pH of the remaining aqueous solution to 12 with potassium carbonate.

Wash the agueous phase twice with dichloromethane to remove any unreacted (Boc):20.
Adjust the pH of the aqueous phase to 6 with 1 N hydrochloric acid.

Extract the product twice with dichloromethane.

Combine the organic layers, wash with saturated sodium chloride solution, and dry over
anhydrous sodium sulfate.

Concentrate the organic phase under reduced pressure to obtain Boc-L-methionine as a
viscous oil.

Quantitative Data for Boc-L-methionine Synthesis:
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Reagent/Parameter Amount Molar Equivalent
L-Methionine 729 1.0

Sodium Hydroxide 20g 1.04

Di-tert-butyl dicarbonate 109¢g 1.04

Water 50 mL

Acetonitrile 50 mL

Reaction Time 12 hours

Reaction Temperature

0 °C to Room Temp.

Yield

11.4 g (95%)

Step 2: Synthesis of Boc-L-methioninol from N-Boc-L-

methionine

This protocol utilizes a mixed anhydride activation of the carboxylic acid followed by reduction

with sodium borohydride. This is a general and effective method for the reduction of N-

protected amino acids.

Materials:

e N-Boc-L-methionine

o Triethylamine (EtsN)

» Ethyl chloroformate

¢ Anhydrous Tetrahydrofuran (THF)

e Sodium borohydride (NaBHa4)

o Water

1 N Hydrochloric acid (HCI)
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Ethyl acetate
Saturated sodium bicarbonate solution
Brine

Anhydrous magnesium sulfate

Procedure:

Dissolve N-Boc-L-methionine in anhydrous THF in a round-bottom flask under an inert
atmosphere.

Cool the solution to -15 °C in an ice-salt bath.

Add triethylamine, followed by the dropwise addition of ethyl chloroformate. Stir the mixture
at this temperature for 30 minutes to form the mixed anhydride.

In a separate flask, dissolve sodium borohydride in water.

Cool the mixed anhydride solution to 0 °C and add the aqueous solution of sodium
borohydride in one portion.

Stir the reaction mixture for 30 minutes at 0 °C.

Quench the reaction by adding 1 N HCI.

Extract the product with ethyl acetate.

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude Boc-L-methioninol.

The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Boc-L-methioninol Synthesis:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1278759?utm_src=pdf-body
https://www.benchchem.com/product/b1278759?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reagent/Parameter Molar Equivalent
N-Boc-L-methionine 1.0

Triethylamine 1.0

Ethyl chloroformate 1.0

Sodium borohydride 15-2.0

Reaction Time ~1 hour

Reaction Temperature -15°Cto0°C
Typical Yield ~80-90%

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of Boc-L-
methioninol.
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Diagram 2: Experimental workflow for the synthesis of Boc-L-methioninol.
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Conclusion

The synthesis of Boc-L-methioninol from L-methionine is a robust and high-yielding two-step
process. The Boc protection of the amine is straightforward, and the subsequent reduction of
the carboxylic acid via a mixed anhydride intermediate provides a reliable method to obtain the
desired amino alcohol. The detailed protocols and quantitative data provided in this guide serve
as a valuable resource for researchers in the fields of medicinal chemistry and organic
synthesis, enabling the efficient preparation of this important chiral building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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